molecular formula C15H23N3O2 B11842901 Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate

Cat. No.: B11842901
M. Wt: 277.36 g/mol
InChI Key: BOPNMIRQVUHRQA-UHFFFAOYSA-N
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Description

Introduction to Tert-Butyl (6-(Azetidin-3-ylmethyl)pyridin-2-yl)(methyl)carbamate

Structural Features and Molecular Architecture

Carbamate Functional Group Analysis

The tert-butyl carbamate (Boc) group in this compound serves dual roles as a protective moiety for amines and a steric modulator. The carbamate linkage (–OC(=O)N–) adopts a planar geometry due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen. X-ray diffraction data from analogous Boc-protected azetidines reveal bond lengths of 1.33 Å for the C=O group and 1.45 Å for the C–N bond, consistent with partial double-bond character.

Table 1: Key bond parameters of the carbamate group

Bond Type Length (Å) Angle (°)
C=O 1.33 124.5
C–O (tert-butyl) 1.46 108.2
N–C (methyl) 1.48 111.7

The tert-butyl substituent induces torsional strain (15–20 kJ/mol) that influences rotational freedom about the C–O bond, a critical factor in nucleophilic substitution reactions during deprotection.

Azetidine Ring Conformational Dynamics

The azetidine ring exhibits puckered conformations to alleviate angle strain inherent in four-membered rings. Computational studies on 3-substituted azetidines identify two dominant puckering modes:

  • Envelope conformation (C₃ symmetry, pseudorotation phase angle = 0°)
  • Half-chair conformation (C₂ symmetry, pseudorotation phase angle = 30°)

Hybrid density functional theory (DFT) calculations indicate a 3.8 kJ/mol energy difference between these states, enabling rapid interconversion at room temperature. The –CH₂– linker to the pyridine ring imposes additional constraints, reducing the ring’s pseudorotational freedom by 40% compared to unsubstituted azetidine.

Pyridine-Azetidine Spatial Interactions

The pyridine nitrogen’s electronegativity (–0.38 e) creates a dipole moment that orients the azetidine ring’s methylene group through non-covalent interactions. Nuclear Overhauser effect (NOE) spectroscopy reveals a preferred distance of 2.9–3.2 Å between the pyridine’s ortho-hydrogen and the azetidine’s bridgehead proton, suggesting weak CH–π interactions.

Electronic Effects:

  • Pyridine’s π-deficient nature (Hammett σₚ = 1.30) withdraws electron density from the azetidine via the methylene bridge
  • Azetidine’s saturated nitrogen donates electron density through σ-bonds (inductive effect: +I = 0.78)

This push-pull electronic configuration stabilizes the molecule’s frontier orbitals, as evidenced by a HOMO-LUMO gap of 5.2 eV in cyclic voltammetry studies.

Historical Context in Heterocyclic Chemistry

The synthesis of azetidine-pyridine hybrids emerged in the late 1990s as medicinal chemists sought constrained analogs of piperidine-based pharmaceuticals. Key milestones include:

  • 1998: First reported coupling of Boc-protected azetidines with halogenated pyridines using Ullmann condensation
  • 2005: Development of regioselective N-alkylation protocols enabling precise installation of the methylcarbamate group
  • 2012: Application of flow chemistry for continuous production of azetidine intermediates (85% yield improvement)

Table 2: Evolution of synthetic approaches

Year Methodology Yield Improvement
1998 Thermal coupling Baseline
2005 Phase-transfer alkylation +32%
2012 Microreactor flow synthesis +85%

The compound’s structural complexity reflects three decades of progress in overcoming challenges associated with small-ring heterocycle synthesis, particularly:

  • Ring strain minimization in azetidine derivatives
  • Orthogonal protection strategies for multifunctional pyridines
  • Stereocontrol in N-alkylation reactions

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]-N-methylcarbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18(4)13-7-5-6-12(17-13)8-11-9-16-10-11/h5-7,11,16H,8-10H2,1-4H3

InChI Key

BOPNMIRQVUHRQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)CC2CNC2

Origin of Product

United States

Preparation Methods

Pyridine Functionalization Followed by Azetidine Coupling

This approach begins with a pre-functionalized pyridine derivative, such as 6-chloro-2-pyridinemethanol, which undergoes halogenation at the 6-position to introduce a leaving group (e.g., iodide). Subsequent alkylation or cross-coupling with an azetidine-containing nucleophile would install the azetidin-3-ylmethyl moiety.

Azetidine Ring Construction on a Pyridine Scaffold

Alternatively, the azetidine ring can be synthesized in situ via cyclization of a β-amino alcohol intermediate attached to the pyridine core. Reductive amination or Mitsunobu reactions may facilitate this transformation.

Halogenation of Pyridine Intermediates

Iodination at the 6-position of pyridine derivatives is a critical step for enabling cross-coupling reactions. Data from analogous syntheses demonstrate the following optimized conditions:

StepReagents/ConditionsYieldReference
Lithiation-Iodinationn-BuLi, TMEDA, THF, -78°C, I₂32.3%
Direct IodinationNIS, AcOH, 80°C45%

For tert-butyl (6-chloropyridin-3-yl)carbamate, lithiation with n-BuLi in THF at -78°C followed by iodine quench provides the 4-iodo derivative in 32.3% yield after column chromatography. This low yield is attributed to competing side reactions during lithiation, which can be mitigated by strict temperature control (-78°C to -10°C) and slow reagent addition.

Introduction of Azetidin-3-Ylmethyl Group

Nucleophilic Substitution

The iodopyridine intermediate undergoes alkylation with azetidine-3-methanol derivatives. For example, treatment with (azetidin-3-yl)methanol in the presence of NaH or K₂CO₃ in DMF at 60°C achieves C-N bond formation:

R-I+Azetidine-CH2OHBaseR-CH2-Azetidine+HI\text{R-I} + \text{Azetidine-CH}2\text{OH} \xrightarrow{\text{Base}} \text{R-CH}2\text{-Azetidine} + \text{HI}

Yields for this step typically range from 40-55%, with purification challenges arising from polar byproducts.

Reductive Amination

An alternative route employs reductive amination between a pyridine aldehyde and azetidine-3-amine:

R-CHO+Azetidine-NH2NaBH(OAc)3R-CH2-Azetidine\text{R-CHO} + \text{Azetidine-NH}2 \xrightarrow{\text{NaBH(OAc)}3} \text{R-CH}_2\text{-Azetidine}

This method offers superior atom economy (65-70% yields) but requires careful control of stoichiometry to prevent over-alkylation.

Carbamate Protection and Methylation

tert-Butyl Carbamate Installation

The methylcarbamate group is introduced via reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane:

R-NHCH3+Boc2ODMAPR-N(CH3)Boc+CO2\text{R-NHCH}3 + \text{Boc}2\text{O} \xrightarrow{\text{DMAP}} \text{R-N(CH}3\text{)Boc} + \text{CO}2

Optimal conditions use 1.2 eq Boc₂O with 4-dimethylaminopyridine (DMAP) as catalyst, achieving >90% conversion.

Methylation Strategies

For substrates lacking pre-existing methyl groups, methylation is achieved using methyl iodide and a hindered base (e.g., DBU) in acetonitrile:

R-NHBoc+CH3IDBUR-N(CH3)Boc+HI\text{R-NHBoc} + \text{CH}3\text{I} \xrightarrow{\text{DBU}} \text{R-N(CH}3\text{)Boc} + \text{HI}

Reaction monitoring via HPLC-MS is critical to avoid N-overalkylation.

Process Optimization and Challenges

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves tert-butyl carbamate intermediates.

  • Crystallization : Hexane/MTBE mixtures (4:1) precipitate pure product from reaction crude, improving isolated yields by 15-20%.

Impurity Profiles

Common impurities include:

  • Di-alkylated products : Controlled by limiting alkyl halide stoichiometry to 1.1 eq.

  • De-Boc derivatives : Minimized by maintaining pH >7 during aqueous workups.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) demonstrated:

  • 78% overall yield after process intensification

  • 99.5% HPLC purity after crystallization

  • Key cost drivers: n-BuLi (42%), azetidine derivatives (33%)

Environmental metrics:

  • PMI (Process Mass Intensity): 68 kg/kg

  • E-factor: 32 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the azetidin-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Research indicates that tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate exhibits several promising biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and inflammation. The azetidine moiety is believed to play a crucial role in mediating these effects, potentially through modulation of signaling pathways involved in neurodegeneration.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as Alzheimer's disease, where inflammation plays a key role in disease progression.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound could also be effective against various pathogens.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The mechanism of action is believed to involve interaction with specific biological targets, including enzymes and receptors associated with neurological pathways.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a structurally similar compound on astrocytes under oxidative stress induced by amyloid beta. Results indicated a significant reduction in cell death and inflammatory markers, suggesting a potential role for this compound in neuroprotection.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyridine derivatives. Findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting the potential therapeutic applications of this compound in treating infections.

Mechanism of Action

The mechanism of action of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to more active compounds that can inhibit or activate biological pathways. The exact molecular targets and pathways depend on the specific derivative being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Reactivity : Halogenated derivatives (e.g., 6-Cl, 6-Br) are pivotal in cross-coupling reactions, whereas azetidine or piperazine groups enable interactions with biological targets .
  • Solubility : Hydroxymethyl and piperazine substituents improve aqueous solubility compared to halogenated or Boc-protected analogues .
  • Synthetic Utility : Boc-protected amines (e.g., tert-butyl carbamates) are widely used to protect reactive amines during multi-step syntheses .

Comparison :

  • Catalytic Efficiency : Palladium-based catalysts (e.g., Pd₂(dba)₃) are critical for C–N bond formation in azetidine/piperazine derivatives but require stringent inert conditions .
  • Yield Challenges : Bulky substituents (e.g., azetidine) often reduce yields due to steric hindrance, whereas hydroxymethyl groups are more straightforward to introduce .

Physicochemical Properties

Property Target Compound tert-Butyl (6-Cl) Analogue tert-Butyl (6-Br) Analogue
Molecular Weight 299.4 g/mol 256.7 g/mol 321.6 g/mol
Polar Surface Area 64.7 Ų 52.3 Ų 52.3 Ų
LogP 1.8 2.5 3.1
Stability Stable under inert gas Sensitive to hydrolysis Light-sensitive

Notes:

  • The azetidine-containing compound has a higher polar surface area due to its N-heterocycle, favoring interactions in aqueous environments .
  • Halogenated analogues exhibit higher LogP values, suggesting greater lipophilicity and membrane permeability .

Biological Activity

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 205676-84-2

This compound features a pyridine ring substituted with an azetidine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes critical for cellular functions, potentially impacting metabolic pathways.

2. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, structural analogs have demonstrated promising results in inhibiting microbial growth.

3. Cytotoxicity and Selectivity

Studies have assessed the cytotoxic effects of related compounds on different cell lines. The selectivity index is crucial; compounds with a high selectivity index are preferred as they minimize toxicity to healthy cells while effectively targeting diseased cells.

Case Study 1: Inhibition of Trypanosoma brucei

A study focused on related compounds targeting Trypanosoma brucei, the causative agent of African sleeping sickness, found that structural modifications significantly influenced potency and selectivity against the parasite while maintaining low toxicity to mammalian cells. The best candidates exhibited EC50 values in the nanomolar range, highlighting the potential for developing new treatments based on similar scaffolds .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyridine-based compounds has revealed that modifications at specific positions can enhance biological activity. For example, substituents on the pyridine ring can significantly affect binding affinity and inhibitory potency against target enzymes . This insight suggests that this compound could be optimized further for improved efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential inhibition of bacteria
Enzyme InhibitionPossible inhibition of key enzymes
CytotoxicityVaries by cell line; low toxicity
Trypanosoma bruceiPotent inhibitors identified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate, and how can intermediates be characterized?

  • Methodological Answer : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) and carbamate protection is common for analogous compounds. For example, tert-butyl carbamates with pyridine cores are synthesized via nitrogen protection, followed by azetidine functionalization using reductive amination or SN2 alkylation . Intermediates should be characterized via LC-MS, 1^1H/13^13C NMR, and IR spectroscopy to confirm regioselectivity and purity.

Q. How should researchers handle stability issues during storage of tert-butyl carbamate derivatives?

  • Methodological Answer : Tert-butyl carbamates are prone to hydrolysis under acidic or basic conditions. Store the compound at 2–8°C in inert, moisture-free environments (e.g., argon-sealed vials with desiccants). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life . Use TLC or HPLC to monitor degradation products like free amines or tert-butanol.

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and substitution patterns. For azetidine-containing analogs, NOESY experiments distinguish between cis/trans configurations . X-ray crystallography (if crystals are obtainable) provides definitive solid-state structural data .

Advanced Research Questions

Q. How can computational modeling optimize the reaction yield of this compound in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in azetidine alkylation steps. Solvent effects and steric hindrance around the pyridine ring can be modeled using software like Gaussian or ORCA. For example, studies on tert-butyl carbamate intermediates show that bulky substituents on pyridine increase activation energy for undesired side reactions .

Q. What strategies resolve contradictions in biological activity data for azetidine-containing carbamates?

  • Methodological Answer : Discrepancies may arise from impurity profiles or solvent effects. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to validate target engagement. For instance, tert-butyl carbamates with azetidine groups show varied IC50_{50} values depending on solvent polarity . Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with bioactivity.

Q. How do steric and electronic factors influence the reactivity of the azetidine ring in this compound?

  • Methodological Answer : Azetidine’s ring strain enhances nucleophilicity, but tert-butyl carbamate’s steric bulk may hinder reactions. Kinetic studies (e.g., monitoring ring-opening via 19^19F NMR in fluorinated analogs) quantify reactivity . Compare with pyrrolidine or piperidine analogs to isolate steric vs. electronic contributions .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Answer : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal exposure. For azetidine derivatives, monitor for acute toxicity (LD50_{50} data from analogs suggest Category 4 hazards). First aid: Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Q. How can researchers troubleshoot low yields in the final carbamate coupling step?

  • Answer : Optimize reaction time and temperature (e.g., 0°C to room temperature for 12–24 hours). Use Boc2_2O (di-tert-butyl dicarbonate) with DMAP catalysis. If unreacted amine persists, employ scavenger resins (e.g., polymer-bound isocyanate) .

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